2,6-Lutidine hydrochloride
Overview
Description
2,6-Lutidine hydrochloride is a heterocyclic aromatic organic compound derived from 2,6-lutidine, which is a dimethyl-substituted derivative of pyridine. It is a colorless liquid with mildly basic properties and a pungent odor. This compound is known for its use as a non-nucleophilic base in organic synthesis due to the steric effects of its two methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Lutidine hydrochloride can be synthesized through the reaction of 2,6-lutidine with hydrochloric acid. The process involves the protonation of 2,6-lutidine to form lutidinium chloride. The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: Industrially, 2,6-lutidine is produced by the reaction of formaldehyde, acetone, and ammonia. This method involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to give a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation .
Types of Reactions:
Oxidation: 2,6-Lutidine can undergo oxidation with air to form 2,6-diformylpyridine.
Substitution: It can participate in substitution reactions due to its mildly basic properties.
Common Reagents and Conditions:
Oxidation: Air or oxygen can be used as oxidizing agents.
Substitution: Various electrophiles can be used under mild conditions.
Major Products:
Oxidation: 2,6-Diformylpyridine.
Substitution: Depending on the electrophile used, various substituted pyridine derivatives can be formed.
Scientific Research Applications
2,6-Lutidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a non-nucleophilic base in organic synthesis, particularly in the formation of silyl ethers.
Biology: It is used in studies involving the reorientation dynamics of water molecules in binary mixtures.
Industry: It is evaluated for use as a food additive owing to its nutty aroma when present in solution at very low concentrations
Mechanism of Action
The mechanism of action of 2,6-lutidine hydrochloride involves its role as a base in organic reactions. The steric hindrance provided by the two methyl groups makes it less nucleophilic than pyridine, allowing it to act as a mild base without participating in unwanted side reactions. Protonation of 2,6-lutidine gives lutidinium, which can be used as a weak acid in various chemical processes .
Comparison with Similar Compounds
- 3,5-Lutidine
- 2,4-Lutidine
- 2,6-Dimethylpiperidine
Comparison: 2,6-Lutidine hydrochloride is unique due to the steric effects of its two methyl groups, which make it less nucleophilic and more suitable as a non-nucleophilic base in organic synthesis. This property distinguishes it from other lutidine derivatives, which may have different nucleophilic and steric characteristics .
Properties
IUPAC Name |
2,6-dimethylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c1-6-4-3-5-7(2)8-6;/h3-5H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJBUFGFNUEIRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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